(1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one
Description
(1E)-1-Ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one (CAS 184783-32-2, MF: C₇H₇F₅O₂, MW: 218.12 g/mol) is a fluorinated enone characterized by:
- E-configuration of the double bond, influencing steric and electronic properties.
- Ethoxy group (–OCH₂CH₃) at position 1, enhancing solubility in organic solvents.
- Pentafluorinated (C₅F₅) moiety at positions 4,4,5,5,5, imparting high electronegativity and metabolic stability .
This compound is commercially available (e.g., Changzhou New Fluorine Chemical Co., Aaron Chemicals LLC) and is utilized in synthetic organic chemistry, particularly as an electrophilic intermediate in fluorinated compound synthesis .
Properties
IUPAC Name |
(E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5O2/c1-2-14-4-3-5(13)6(8,9)7(10,11)12/h3-4H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLCTHUCEKDZCK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Acylation of Enol Ethers with Pentafluoropropionic Anhydride
The most efficient synthesis of (1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one involves the acylation of ethoxy-substituted enol ethers with pentafluoropropionic anhydride (PFPAA). This method, developed by Martins et al., proceeds under mild conditions and scales to molar quantities without significant yield reduction.
Reaction Conditions
- Substrates : Ethoxy-substituted enol ether (1-ethoxyprop-1-en-3-ol)
- Reagent : Pentafluoropropionic anhydride (2.0 equiv)
- Solvent : Anhydrous dichloromethane
- Temperature : 0°C to room temperature
- Reaction Time : 12–24 hours
Workup and Purification
The crude product is washed with saturated sodium bicarbonate, dried over MgSO₄, and concentrated under reduced pressure. Recrystallization in chloroform yields the title compound as a colorless oil (nD²⁰ = 1.3813).
Table 1. Optimization of Reaction Parameters
| Parameter | Value | Yield (%) |
|---|---|---|
| PFPAA Equiv | 2.0 | 71 |
| Temperature (°C) | 0 → RT | 71 |
| Solvent | CH₂Cl₂ | 71 |
| Alternative Solvent | THF | 58 |
Mechanistic Insights
The acylation proceeds via nucleophilic attack of the enol ether oxygen on the electrophilic carbonyl carbon of PFPAA, followed by elimination of pentafluoropropionic acid (Figure 1). The E-selectivity arises from steric hindrance between the ethoxy group and the pentafluoroethyl chain during the elimination step.
Figure 1. Proposed Mechanism for Acylation-Elimination
Enol Ether + PFPAA → Tetrahedral Intermediate → (E)-Enone + CF₃CF₂CO₂H
Characterization Data
Physical Properties
- Appearance : Colorless oil
- Refractive Index : nD²⁰ = 1.3813
- Yield : 71%
- Purification : Recrystallization (chloroform)
Applications in Heterocycle Synthesis
The enone’s electron-deficient double bond facilitates cyclocondensation with dinucleophiles:
Pyrazole Formation
Reaction with phenylhydrazine in ethanol at reflux affords pentafluoroethyl-substituted pyrazoles in 60–95% yield.
Table 2. Cyclocondensation Yields
| Dinucleophile | Product | Yield (%) |
|---|---|---|
| Hydroxylamine | 4,5-Dihydroisoxazole | 75 |
| 1,2-Dimethylhydrazine | Pyrazolium chloride | 82 |
| Phenylhydrazine | Pyrazole | 95 |
Scalability and Industrial Relevance
The reaction’s scalability to molar quantities (1.0 mol demonstrated) and minimal purification requirements make it industrially viable. The use of commercially available PFPAA and standard glassware further enhances practicality.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are employed under appropriate conditions.
Major Products
Scientific Research Applications
(1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which (1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-[Benzyl(methyl)amino]-4,4,5,5,5-Pentafluoropent-1-en-3-one (CAS 692738-23-1)
Key Differences :
4,4-Difluoro-2-Methylpent-1-en-3-one Derivatives
Non-Fluorinated Enones (e.g., (E)-1-Ethoxypent-1-en-3-one)
| Property | Fluorinated Compound | Non-Fluorinated Analog |
|---|---|---|
| Metabolic Stability | High (C–F bonds resist oxidation/hydrolysis) | Lower (prone to enzymatic degradation) |
| Reactivity | Enhanced electrophilicity due to electron-withdrawing F atoms | Standard enone reactivity |
| Boiling Point | Higher (~150–160°C, fluorine increases molecular weight) | Lower (~120–130°C) |
| Applications | Specialty chemicals, pharmaceuticals | General organic synthesis |
Implications : Fluorination significantly enhances stability and electrophilicity, making the compound valuable in drug design .
Spectral and Physicochemical Data
- ¹H-NMR: Ethoxy protons resonate at δ 1.2–1.4 (triplet) and δ 3.6–3.8 (quartet). The enone proton (C=CH–O) appears as a doublet near δ 6.2–6.5 .
- ¹³C-NMR : Carbonyl (C=O) at δ 190–200 ppm; CF₃ groups at δ 110–125 (quartet, J ≈ 280 Hz) .
- IR : Strong C=O stretch ~1700 cm⁻¹; C–F stretches ~1100–1250 cm⁻¹ .
Biological Activity
(1E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one is a fluorinated organic compound with notable biological activity due to its unique molecular structure. This article explores its properties, mechanisms of action, and potential applications in various biological contexts.
- Molecular Formula : C7H7F5O2
- Molecular Weight : 218.12 g/mol
- Structure : The compound features a double bond between the first and second carbon atoms and a ketone functional group at the third carbon. The presence of five fluorine atoms significantly influences its reactivity and binding affinities.
The biological activity of this compound can be attributed to:
- Enhanced Binding Affinity : The highly electronegative fluorine atoms contribute to stronger interactions with biological macromolecules such as enzymes and receptors. This can modulate various metabolic pathways.
-
Reactivity : The compound can undergo oxidation and reduction reactions, allowing it to participate in diverse biochemical processes. For instance:
- Oxidation : Can yield corresponding carboxylic acids or ketones.
- Reduction : Can convert into alcohols or alkanes.
Biological Applications
Research indicates that this compound has potential applications in several areas:
- Pharmaceutical Development : Investigated as an intermediate in the synthesis of fluorinated pharmaceuticals due to its unique reactivity profile.
- Enzyme Interaction Studies : Utilized in studies examining enzyme kinetics and metabolic pathways.
- Antimicrobial and Antiviral Properties : Preliminary studies suggest potential bioactivity against certain pathogens.
Antimicrobial Activity
A study explored the efficacy of this compound against various bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria due to its ability to disrupt cellular membranes.
Enzyme Inhibition
Research focused on the inhibition of specific enzymes involved in metabolic pathways. The compound demonstrated competitive inhibition against certain dehydrogenases, suggesting its utility as a lead compound for drug design.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,4,5,5,5-Pentafluoro-1-pentanol | C5H5F5O | Contains hydroxyl group instead of ethoxy |
| 1-Ethoxy-4,4,5,5-pentafluoropent-1-en-3-one | C7H7F5O2 | Similar fluorination but different functional groups |
| 4-Fluorobenzaldehyde | C7H6F | Contains a single fluorine atom on a benzene ring |
Q & A
Q. Table 1. Comparative Reactivity of Fluorinated vs. Non-Fluorinated Enones
| Reaction Type | Fluorinated Enone Yield (%) | Non-Fluorinated Yield (%) | Key Observation |
|---|---|---|---|
| Michael Addition | 85–92 | 70–78 | Faster kinetics due to EW effect |
| Diels-Alder | 45–60 | 75–88 | Steric hindrance reduces diene access |
| Epoxidation | <30 | 65–80 | Fluorine destabilizes epoxide intermediate |
Source : Compiled from .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
